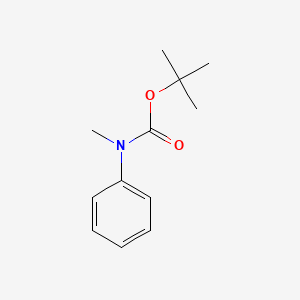![molecular formula C8H14N2O3 B2587658 N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide CAS No. 1791206-46-6](/img/structure/B2587658.png)
N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide” is a compound that contains an oxazolidinone ring . Oxazolidinones are a class of compounds that have shown potential medicinal properties, particularly antibacterial activity .
Molecular Structure Analysis
The molecular structure of oxazolidinone compounds typically includes a five-membered ring containing nitrogen and oxygen atoms . The specific structure of “N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide” would include this oxazolidinone ring, along with a propyl group and an acetamide group .Aplicaciones Científicas De Investigación
Novel Oxazolidinone Antibacterial Agents
Oxazolidinones are a new class of antimicrobial agents with a unique mechanism for inhibiting bacterial protein synthesis. N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide analogs, such as U-100592 and U-100766, have been identified as novel oxazolidinone derivatives with potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds have been found to have bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci, without evidence of rapid resistance development in staphylococcal and enterococcal strains (Zurenko et al., 1996).
Modified Oxazolidinones with Reduced Monoamine Oxidase A Activity
Research on oxazolidinones has focused on enhancing the safety profile by reducing their activity against monoamine oxidase A (MAO-A), an undesirable side effect. Modification of the conventional acetamide functionality found in oxazolidinones with 1,2,3-triazole has been identified as a promising approach. This modification resulted in compounds that maintained good antibacterial activity while showing reduced or no activity against MAO-A, indicating potential for safer oxazolidinone-based treatments (Reck et al., 2005).
Synthesis of N-((2-Oxo-3-Substituted-Oxazolidin-5-yl)methyl)acetamide
A novel synthesis method for N-((2-Oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide has been developed, yielding compounds with confirmed structures by IR, H NMR, and elementary analysis. This synthesis method provides a mild and accessible approach for producing various N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides, demonstrating the versatility of oxazolidinones in pharmaceutical chemistry (Yang Chao, 2008).
Polymorphism in Linezolid
Linezolid, a widely used oxazolidinone antibiotic, has been studied for its polymorphic forms to understand its physical and chemical properties better. Two anhydrous polymorphic forms, labeled as form II and IV, have been characterized using single-crystal X-ray diffraction and powder diffraction methods. This study aids in the pharmaceutical development and quality control of linezolid, showcasing the importance of polymorphism studies in drug development (Maccaroni et al., 2008).
Propiedades
IUPAC Name |
N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(11)9-3-2-4-10-5-6-13-8(10)12/h2-6H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRSMJCPXRGNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN1CCOC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1791206-46-6 |
Source


|
| Record name | N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-1-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587576.png)

![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)

![7-[(3-Chlorobenzyl)oxy]-4-[(Methylamino)methyl]-2h-Chromen-2-One](/img/structure/B2587581.png)


![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2587587.png)
![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)
![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)
